molecular formula C20H24N2O2S B2642858 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 1234920-66-1

1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2642858
CAS No.: 1234920-66-1
M. Wt: 356.48
InChI Key: PPYMQRDSEJTFKT-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is a compound that belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a piperazine ring substituted with a cyclopropanesulfonyl group and a diphenylmethyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of piperazine with cyclopropanesulfonyl chloride and diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or diphenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the presence of both cyclopropanesulfonyl and diphenylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzhydryl-4-cyclopropylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-25(24,19-11-12-19)22-15-13-21(14-16-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYMQRDSEJTFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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